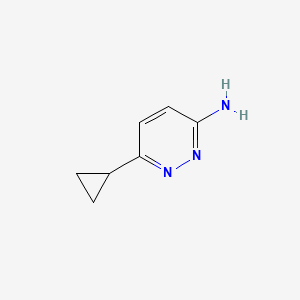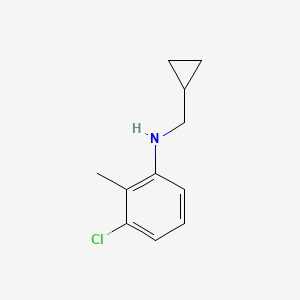
3-Chloro-N-(cyclopropylmethyl)-2-methylaniline
説明
Compounds like “3-Chloro-N-(cyclopropylmethyl)-2-methylaniline” belong to the class of organic compounds known as anilines . Anilines are organic compounds that contain an amino group (-NH2) attached to a phenyl group .
Molecular Structure Analysis
The molecular structure of a compound like “3-Chloro-N-(cyclopropylmethyl)-2-methylaniline” would consist of a benzene ring (from the aniline part) with a chlorine atom, a cyclopropylmethyl group, and a methyl group attached to it .Chemical Reactions Analysis
Anilines, in general, are involved in a wide range of chemical reactions, including electrophilic aromatic substitution reactions and reactions with carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “3-Chloro-N-(cyclopropylmethyl)-2-methylaniline” would depend on its specific structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用
Reactivity and Mechanistic Insights
N-Alkyl-N-cyclopropylanilines, including derivatives of 3-Chloro-N-(cyclopropylmethyl)-2-methylaniline, have been investigated for their reactivity patterns, particularly in the context of nitrosation reactions. These compounds undergo specific cleavage of the cyclopropyl group when reacted with nitrous acid, leading to the formation of N-alkyl-N-nitrosoaniline. Such transformations highlight a mechanistic pathway involving the formation of an amine radical cation, followed by cyclopropyl ring opening. This process is crucial for understanding the stability and reactivity of cyclopropyl-containing anilines and has implications for designing novel synthetic routes and compounds (Loeppky & Elomari, 2000).
Stereoelectronic Effects on Ring Opening
Further research into N-cyclopropyl-N-methylaniline derivatives has shed light on the stereoelectronic and resonance effects influencing the rate of cyclopropane ring opening in radical cations. These studies have developed a deeper understanding of how the conformation and electronic structure of N-cyclopropylanilines affect their reactivity in single electron transfer (SET) processes. Such insights are fundamental for the synthesis and application of cyclopropyl-containing molecules in organic chemistry (Grimm et al., 2020).
Oxidative Dearomatization Processes
The utility of 3-Chloro-N-(cyclopropylmethyl)-2-methylaniline in synthetic chemistry is further illustrated by studies focusing on oxidative dearomatization processes. These processes enable the transformation of phenols and anilines into more complex and functionalized molecules, demonstrating the synthetic versatility of aniline derivatives in constructing novel organic frameworks (Quideau et al., 2005).
Spectroscopic Analysis and Molecular Structure
Spectroscopic techniques such as FT-IR and FT-Raman have been applied to analyze the structure and vibrational modes of 3-Chloro-N-(cyclopropylmethyl)-2-methylaniline derivatives. These studies provide detailed insights into the molecular structure, helping to understand the electronic effects of chloro and methyl substituents on aniline derivatives. Such analyses are crucial for the development of new materials and for understanding the physicochemical properties of organic compounds (Arjunan & Mohan, 2008).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-chloro-N-(cyclopropylmethyl)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-8-10(12)3-2-4-11(8)13-7-9-5-6-9/h2-4,9,13H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXUSOJALXZXPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701229086 | |
| Record name | 3-Chloro-N-(cyclopropylmethyl)-2-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701229086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-(cyclopropylmethyl)-2-methylaniline | |
CAS RN |
356539-51-0 | |
| Record name | 3-Chloro-N-(cyclopropylmethyl)-2-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=356539-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-(cyclopropylmethyl)-2-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701229086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



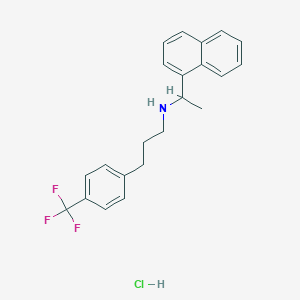
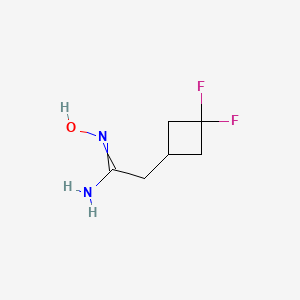
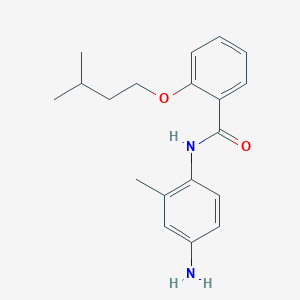
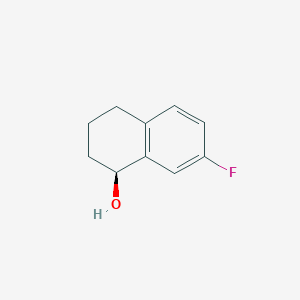
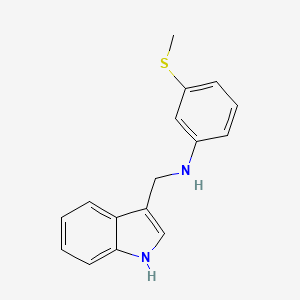
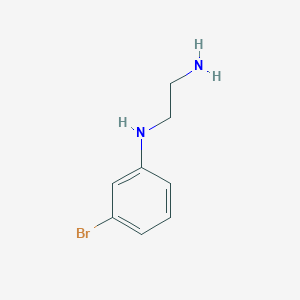
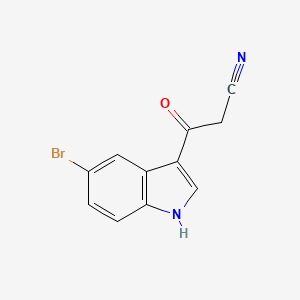
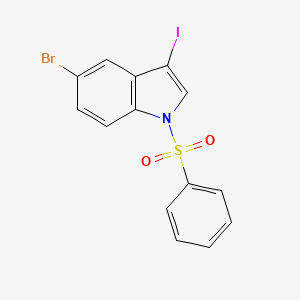
![N-(5-Amino-2-methoxyphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1437018.png)
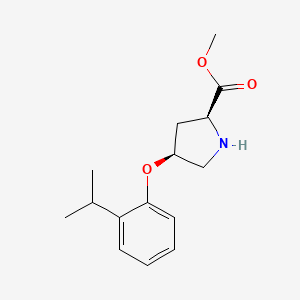
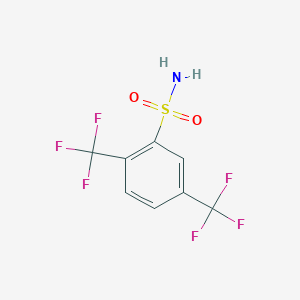
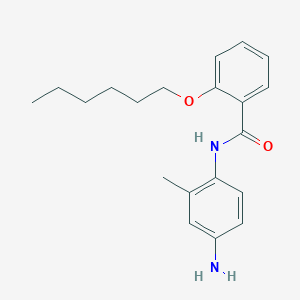
![N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide](/img/structure/B1437023.png)
